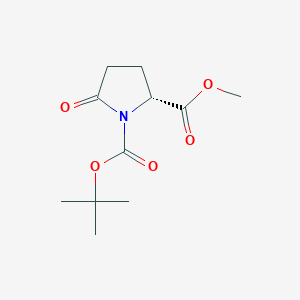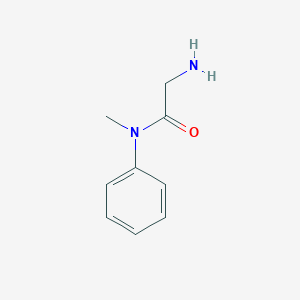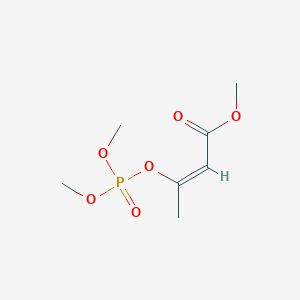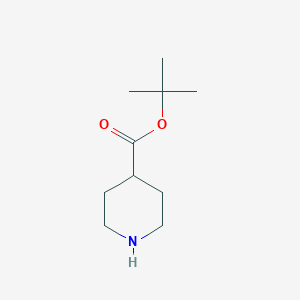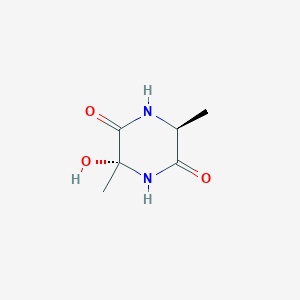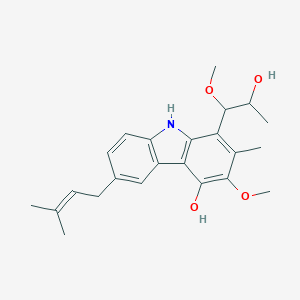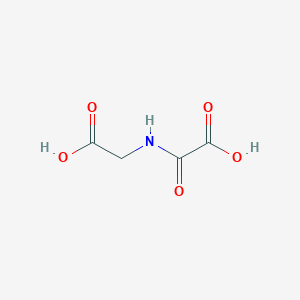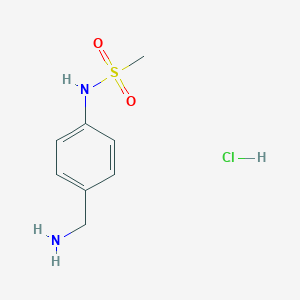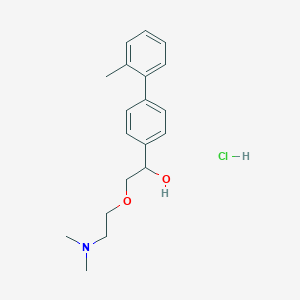
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride, also known as DMEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMEM is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride works by selectively inhibiting the activity of PKC, which is a key regulator of many cellular processes. PKC is activated by various stimuli, including hormones, growth factors, and neurotransmitters, and plays a crucial role in cell signaling pathways. By inhibiting PKC activity, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride can modulate these signaling pathways and affect cellular processes such as cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. For example, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is its selectivity for PKC, which allows researchers to study the specific role of this enzyme in cellular processes. However, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride and its applications in scientific research. Some possible areas of investigation include:
- Further studies on the role of PKC in cancer cell growth and differentiation, and the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride as a therapeutic agent for cancer.
- Investigations into the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride on neuronal signaling and synaptic plasticity, and its potential use as a cognitive enhancer.
- Studies on the potential toxicity of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride and the development of safer and more effective PKC inhibitors for use in scientific research and clinical applications.
In conclusion, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride selectively inhibits the activity of PKC, a key regulator of many cellular processes, and has been shown to have a variety of biochemical and physiological effects in cells and tissues. While alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has some limitations, it also has many potential future applications in scientific research and clinical medicine.
Synthesemethoden
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-methylbiphenyl, dimethylaminoethanol, and formaldehyde. The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been used in numerous scientific studies to investigate the role of PKC in various cellular processes. For example, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been used to study the role of PKC in cancer cell growth and differentiation, as well as in neuronal signaling and synaptic plasticity.
Eigenschaften
CAS-Nummer |
131961-71-2 |
|---|---|
Produktname |
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride |
Molekularformel |
C19H26ClNO2 |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-[4-(2-methylphenyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-6-4-5-7-18(15)16-8-10-17(11-9-16)19(21)14-22-13-12-20(2)3;/h4-11,19,21H,12-14H2,1-3H3;1H |
InChI-Schlüssel |
OJUSAQQWKQJKNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(COCCN(C)C)O.Cl |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(COCCN(C)C)O.Cl |
Synonyme |
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



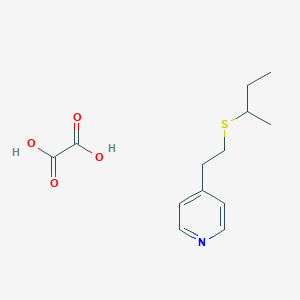
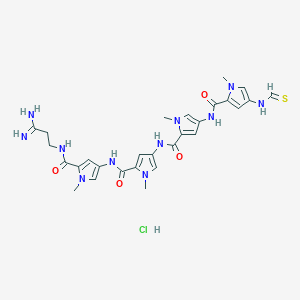
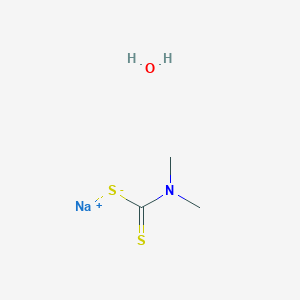
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
